Methyl 2,3,4,-Tri-O-benzyl-6-bromo-6-deoxy-D-galactopyranoside
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Overview
Description
Methyl 2,3,4,-Tri-O-benzyl-6-bromo-6-deoxy-D-galactopyranoside is a compound with a complex chemical structure, widely used in the biomedical sector. It is known for its unique properties and extensive applications in the synthesis of novel pharmaceuticals and treatments for various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,-Tri-O-benzyl-6-bromo-6-deoxy-D-galactopyranoside typically involves the protection of hydroxyl groups followed by bromination. The process begins with the benzylation of the hydroxyl groups at positions 2, 3, and 4 of the galactopyranoside ring. This is followed by the bromination of the 6-deoxy position using a brominating agent such as N-bromosuccinimide (NBS) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,-Tri-O-benzyl-6-bromo-6-deoxy-D-galactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-deoxy position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6-deoxy position .
Scientific Research Applications
Methyl 2,3,4,-Tri-O-benzyl-6-bromo-6-deoxy-D-galactopyranoside has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential in developing new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,-Tri-O-benzyl-6-bromo-6-deoxy-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Similar in structure but with different functional groups and properties.
1-Bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester: Another brominated sugar derivative with distinct applications.
Uniqueness
Methyl 2,3,4,-Tri-O-benzyl-6-bromo-6-deoxy-D-galactopyranoside stands out due to its specific bromination at the 6-deoxy position, which imparts unique reactivity and potential for diverse chemical modifications .
Properties
Molecular Formula |
C28H31BrO5 |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
2-(bromomethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane |
InChI |
InChI=1S/C28H31BrO5/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-28H,17-20H2,1H3 |
InChI Key |
GBRWKBAOTRGDCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)CBr)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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